

A Technical Guide to 2-Chloroethanesulfonyl Chloride: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Chloroethanesulfonyl chloride

Cat. No.: B042494

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-chloroethanesulfonyl chloride**, a key bifunctional reagent in organic synthesis. This document covers its fundamental chemical identity, physical properties, detailed experimental protocols for its synthesis and key reactions, and its role in constructing valuable molecular scaffolds for the pharmaceutical and agrochemical industries.

Chemical Identity and Properties

2-Chloroethanesulfonyl chloride is a reactive organosulfur compound valued for its dual functionality. The sulfonyl chloride group is a potent electrophile for sulfonylation, while the chloroethyl moiety provides a reactive handle for subsequent transformations.

IUPAC Name: 2-Chloroethane-1-sulfonyl chloride^[1]

Synonyms:

- 2-Chloro-1-ethanesulfonyl chloride^[2]
- 2-Chloroethanesulfochloride^[1]
- beta-Chloroethanesulfonyl chloride

Quantitative Data

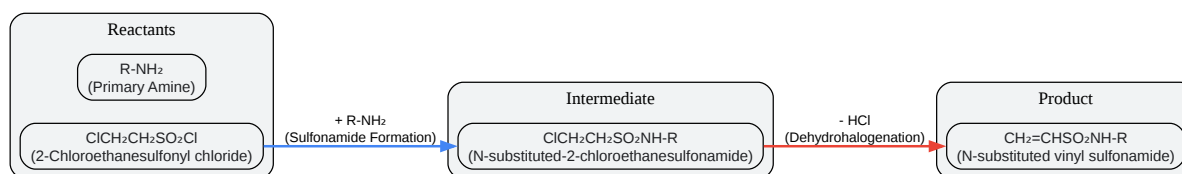
The physical and chemical properties of **2-chloroethanesulfonyl chloride** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂ H ₄ Cl ₂ O ₂ S	[3]
Molecular Weight	163.02 g/mol	[3]
CAS Number	1622-32-8	[3]
Appearance	Colorless to pale yellow liquid	[2]
Density	1.56 g/mL at 25 °C	[3]
Boiling Point	84-86 °C at 15 mmHg	[3]
Refractive Index	n _{20/D} 1.493	[3]
Vapor Pressure	15 mmHg at 84 °C	[3]
Flash Point	> 110 °C (> 230 °F)	

Key Synthetic Applications and Reaction Pathways

The primary utility of **2-chloroethanesulfonyl chloride** lies in its ability to serve as a precursor for various functional groups, most notably vinyl sulfonamides. This transformation is crucial for synthesizing heterocyclic systems like sultams and for use in Diels-Alder reactions and Michael additions.[4]

The general pathway involves a two-step, one-pot reaction with an amine. The first step is a nucleophilic attack by the amine on the electrophilic sulfur atom to form a stable N-substituted-2-chloroethanesulfonamide. The second step is an elimination reaction (dehydrohalogenation), typically facilitated by a base, to generate the corresponding vinyl sulfonamide.



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Caption: General reaction pathway for the synthesis of vinyl sulfonamides.

Experimental Protocols

Synthesis of 2-Chloroethanesulfonyl Chloride from Sodium Isethionate

A common laboratory and industrial preparation route involves the reaction of sodium 2-hydroxyethanesulfonate (sodium isethionate) with a chlorinating agent such as thionyl chloride ($SOCl_2$) or a mixture of phosphorus oxychloride ($POCl_3$) and phosphorus pentachloride (PCl_5).
[5]

Materials:

- Sodium isethionate (1.0 eq)
- Thionyl chloride (3.0 eq)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Dichloromethane (DCM, solvent)

Procedure:

- A mixture of sodium isethionate is suspended in dichloromethane (DCM) and a catalytic amount of N,N-dimethylformamide (DMF) is added.

- The mixture is cooled in an ice bath to 0-5 °C.
- Thionyl chloride is added dropwise to the suspension while maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is slowly heated to 60 °C and maintained at this temperature until the reaction is complete (monitored by gas evolution or TLC).
- The reaction mixture is then cooled to room temperature, and the solvent and excess thionyl chloride are removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield **2-chloroethanesulfonyl chloride** as a clear liquid.

General Protocol for the Synthesis of N-Aryl Vinylsulfonamides

This protocol details the one-pot reaction of **2-chloroethanesulfonyl chloride** with anilines to produce N-aryl vinylsulfonamides, which are valuable dienophiles in Diels-Alder reactions.^[6]

Materials:

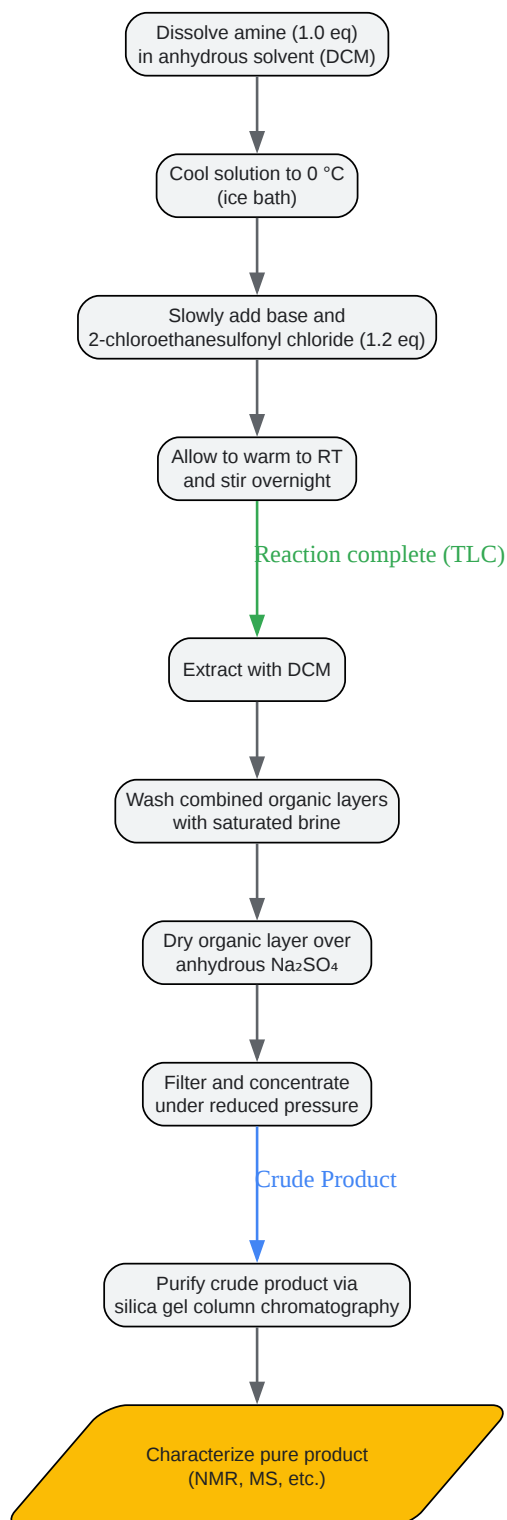
- Aniline derivative (1.0 eq)
- **2-Chloroethanesulfonyl chloride** (1.2 eq)
- Acetone or Dichloromethane (DCM) as solvent
- Aqueous Sodium Hydroxide (25% w/v) or other suitable base
- Saturated Sodium Chloride (Brine)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ethyl Acetate (EtOAc) / Petroleum Ether for chromatography

Procedure:

- The aniline derivative (1.0 eq) is dissolved in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
- **2-Chloroethanesulfonyl chloride** (1.2 eq) and aqueous sodium hydroxide are added simultaneously and slowly to the stirred solution at 0 °C. The rate of addition should be carefully controlled to maintain the temperature.
- After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.
- The reaction mixture is then transferred to a separatory funnel and extracted with DCM (3 x 30 mL).
- The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is evaporated under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., Ethyl Acetate/Petroleum Ether) to yield the pure N-aryl vinylsulfonamide.

Experimental Workflow Diagram

The following diagram outlines the typical laboratory workflow for the synthesis and purification of a sulfonamide derivative using **2-chloroethanesulfonyl chloride**.



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Caption: Standard workflow for the synthesis and purification of sulfonamides.

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